2-[(2-Oxo-2-piperidin-1-ylethyl)thio]-6-(trifluoromethyl)pyrimidin-4(1H)-one
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Overview
Description
2-{[2-Oxo-2-(1-piperidinyl)ethyl]sulfanyl}-6-(trifluoromethyl)-4(1H)-pyrimidinone is a small organic molecule belonging to the class of n-acylpiperidines . This compound is characterized by a pyrimidinone core substituted with a trifluoromethyl group and a piperidinyl-ethyl-sulfanyl moiety.
Preparation Methods
The synthesis of 2-{[2-Oxo-2-(1-piperidinyl)ethyl]sulfanyl}-6-(trifluoromethyl)-4(1H)-pyrimidinone typically involves the following steps:
Formation of the pyrimidinone core: This can be achieved through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the piperidinyl-ethyl-sulfanyl moiety: This can be done through nucleophilic substitution reactions where the piperidinyl-ethyl-sulfanyl group is introduced using suitable thiol and piperidine derivatives.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-{[2-Oxo-2-(1-piperidinyl)ethyl]sulfanyl}-6-(trifluoromethyl)-4(1H)-pyrimidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to alcohols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{[2-Oxo-2-(1-piperidinyl)ethyl]sulfanyl}-6-(trifluoromethyl)-4(1H)-pyrimidinone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential as a drug candidate, particularly in the development of new therapeutic agents targeting specific diseases.
Mechanism of Action
The mechanism of action of 2-{[2-Oxo-2-(1-piperidinyl)ethyl]sulfanyl}-6-(trifluoromethyl)-4(1H)-pyrimidinone involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or modulating the activity of enzymes or receptors involved in disease processes. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
2-{[2-Oxo-2-(1-piperidinyl)ethyl]sulfanyl}-6-(trifluoromethyl)-4(1H)-pyrimidinone can be compared with other similar compounds, such as:
2-{[2-Oxo-2-(1-piperidinyl)ethyl]sulfanyl}benzoic acid: This compound has a benzoic acid core instead of a pyrimidinone core, which may result in different biological activities and applications.
2-Oxo-2-(1-piperidinyl)ethanamine: This compound lacks the trifluoromethyl and pyrimidinone groups, which may affect its chemical reactivity and biological properties.
The uniqueness of 2-{[2-Oxo-2-(1-piperidinyl)ethyl]sulfanyl}-6-(trifluoromethyl)-4(1H)-pyrimidinone lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C12H14F3N3O2S |
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Molecular Weight |
321.32 g/mol |
IUPAC Name |
2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-4-(trifluoromethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H14F3N3O2S/c13-12(14,15)8-6-9(19)17-11(16-8)21-7-10(20)18-4-2-1-3-5-18/h6H,1-5,7H2,(H,16,17,19) |
InChI Key |
UDBHGUOSOKOIAX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NC(=CC(=O)N2)C(F)(F)F |
Origin of Product |
United States |
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